1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine
Overview
Description
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-amine is a compound that belongs to the class of perfluorinated organic molecules. These compounds are characterized by the presence of fluorine atoms, which impart unique chemical and physical properties. The perfluorophenyl group in this compound is particularly notable for its high electronegativity and stability, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
The synthesis of 1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine typically involves the reaction of perfluorophenylmethyl halides with pyrazole derivatives. One common method includes the nucleophilic substitution reaction where a perfluorophenylmethyl halide reacts with 1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the formation of by-products and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms under specific conditions.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures by reacting with boronic acids in the presence of palladium catalysts.
Scientific Research Applications
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it valuable in the production of advanced materials, such as fluorinated polymers and coatings, which have applications in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorophenyl group enhances the compound’s binding affinity to these targets through strong electrostatic interactions and hydrogen bonding. This can lead to the inhibition or activation of the target’s biological function, depending on the nature of the interaction. The pathways involved may include signal transduction, enzyme catalysis, or receptor-mediated processes.
Comparison with Similar Compounds
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-((Perfluorophenyl)methyl)-1H-imidazol-4-amine: Similar in structure but with an imidazole ring instead of a pyrazole ring, leading to different reactivity and biological activity.
1-((Perfluorophenyl)methyl)-1H-pyrazol-3-amine: The position of the amine group on the pyrazole ring is different, which can affect the compound’s chemical properties and interactions.
1-((Perfluorophenyl)methyl)-1H-pyrazol-4-carboxamide: The presence of a carboxamide group introduces additional hydrogen bonding capabilities, influencing the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5N3/c11-6-5(3-18-2-4(16)1-17-18)7(12)9(14)10(15)8(6)13/h1-2H,3,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQBJPAJHMZJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.